molecular formula C19H16Cl2N2O2S B2858438 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-34-2

4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2858438
CAS No.: 900000-34-2
M. Wt: 407.31
InChI Key: UGGUPBQFBPJZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one features a cyclopenta[d]pyrimidin-2-one core substituted at position 4 with a (2,4-dichlorophenyl)methyl sulfanyl group and at position 1 with a furan-2-ylmethyl moiety.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-13-7-6-12(16(21)9-13)11-26-18-15-4-1-5-17(15)23(19(24)22-18)10-14-3-2-8-25-14/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGUPBQFBPJZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,4-dichlorobenzyl chloride with furan-2-ylmethylamine in the presence of a base can yield the desired intermediate, which can then undergo cyclization with a suitable reagent to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential therapeutic effects against various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents (Position) Molecular Formula Molecular Weight Notable Properties
Target Compound Cyclopenta[d]pyrimidin-2-one 4: (2,4-dichlorophenyl)methyl sulfanyl; 1: furan-2-ylmethyl Not explicitly provided
BG15892 Cyclopenta[d]pyrimidin-2-one 4: (2-chlorophenyl)methyl sulfanyl; 1: furan-2-ylmethyl C₁₉H₁₇ClN₂O₂S 372.87
1-(4-Chlorophenyl)-4-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-...cyclopenta[d]pyrimidin-2-one Cyclopenta[d]pyrimidin-2-one 4: [2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl; 1: 4-chlorophenyl C₂₃H₂₁ClN₂O₄S 456.95 Available quantity: 58 mg
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-...thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2: (2-chloro-6-fluorobenzyl)sulfanyl; 3: 4-chlorophenyl C₂₂H₁₅Cl₂FN₂OS₂ 499.40
4-Methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine Cyclopenta[d]pyrimidine 4: Methyl; 2: (4-methylphenyl)sulfanyl C₁₅H₁₆N₂S 256.37
Key Observations:

Core Modifications: The thieno[2,3-d]pyrimidin-4-one core in replaces the cyclopenta[d]pyrimidin-2-one, introducing a sulfur atom into the fused aromatic system. This alters electron distribution and may affect binding to biological targets. The cyclopenta[d]pyrimidine core in lacks the ketone oxygen (pyrimidin-2-one), reducing polarity compared to the target compound.

Substituent Effects: Chlorophenyl Groups: BG15892 has a mono-chlorinated phenyl group, whereas the target compound’s 2,4-dichlorophenyl group likely increases hydrophobicity and steric bulk. Furan vs. Chlorophenyl: The furan-2-ylmethyl group (target compound) may confer metabolic stability compared to the 4-chlorophenyl group in , which could influence pharmacokinetics.

Biological Activity

The compound 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic molecule with potential biological activity. Its structure includes a dichlorophenyl group, a furan ring, and a cyclopenta[d]pyrimidin-2-one core, which may confer unique pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15Cl2N3OSC_{17}H_{15}Cl_2N_3OS with a molecular weight of approximately 384.29 g/mol. The presence of sulfur and multiple aromatic rings suggests potential interactions with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The dichlorophenyl group may enhance hydrophobic interactions, while the sulfanyl group could participate in redox reactions or form covalent bonds with target proteins. The furan ring and cyclopenta[d]pyrimidin-2-one core may also contribute to binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds derived from pyrimidine structures. For instance, research demonstrated that derivatives of cyclopenta[d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. A study screening a drug library identified compounds with similar structural motifs that inhibited tumor growth in multicellular spheroids .

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, compounds containing furan and pyrimidine moieties have been shown to inhibit enzymes like dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis in cancer cells .

Case Studies

Comparative Analysis

To better understand the unique properties of 4-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one compared to similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological ActivityReference
Compound AFuran ringAnticancer
Compound BThiophene ringEnzyme inhibition
Compound CPyridine ringCytotoxicity

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step protocols starting with substituted pyrimidine and cyclopenta[d]pyrimidine precursors. Critical steps include:

  • Thiolation : Introduction of the [(2,4-dichlorophenyl)methyl]sulfanyl group via nucleophilic substitution under inert atmosphere, using polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Alkylation : Coupling the furan-2-ylmethyl group using alkylating agents like iodomethane derivatives, optimized at pH 7–8 to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Methodological approaches include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry, with emphasis on distinguishing cyclopenta[d]pyrimidine ring protons (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis to resolve conformational ambiguities, particularly for the fused bicyclic system .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .

Advanced Research Questions

Q. What strategies are recommended to optimize reaction yields while minimizing byproducts?

Advanced optimization involves:

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., Pd/C for coupling reactions) to identify optimal conditions .
  • In situ Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., over-alkylated derivatives) and adjust stoichiometry .

Q. How should researchers address contradictions between experimental data and computational predictions (e.g., DFT calculations)?

  • Re-evaluate Computational Models : Ensure accurate parameterization of the dichlorophenyl and furan groups in DFT simulations. Compare with crystallographic data for geometric validation .
  • Experimental Replication : Repeat synthesis and characterization under controlled conditions to rule out batch-specific anomalies .
  • Solvent Effects : Account for solvent polarity in computational models, as π-π stacking in the solid state may differ from solution-phase predictions .

Q. What mechanistic insights exist for this compound’s potential biological activity?

While direct studies are limited, structural analogs suggest:

  • Enzyme Inhibition : The dichlorophenyl-sulfanyl group may interact with hydrophobic pockets in kinases or cytochrome P450 enzymes, as seen in pyrimidine derivatives .
  • Receptor Binding : The furan-methyl group could enhance binding to G-protein-coupled receptors (GPCRs), similar to furan-containing antipsychotics .
  • Validate via Assays : Use enzyme inhibition assays (e.g., fluorescence-based) and molecular docking studies to map interactions .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures?

  • Impurity Profiling : Use HPLC with UV/Vis detection (λ = 254 nm) to identify co-eluting byproducts. Adjust mobile phase composition (e.g., acetonitrile/phosphate buffer) for better resolution .
  • Counterion Exchange : Convert salts to free bases using ion-exchange resins to improve crystallinity .
  • Crystallization Screening : Explore solvents like ethyl acetate/hexane or DCM/methanol for single-crystal growth .

Comparative Analysis of Structural Analogs

The table below highlights key differences between this compound and structurally related derivatives:

Compound Substituents Key Features Reported Applications Reference
Target Compound2,4-Dichlorophenyl-sulfanyl; Furan-methylHigh steric hindrance, moderate solubility in DMSOHypothesized kinase inhibition
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amineMethylsulfanyl; ChlorophenylSimpler structure, higher thermal stabilityAntimicrobial screening
Pyrido[3,4-d]pyrimidineFused pyridine-pyrimidineEnhanced π-π stacking, improved bioavailabilityAntitumor activity

Methodological Recommendations

  • Solubility Profiling : Use shake-flask methods with Phosphate Buffered Saline (PBS) at varying pH (4.6–7.4) to simulate physiological conditions .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.